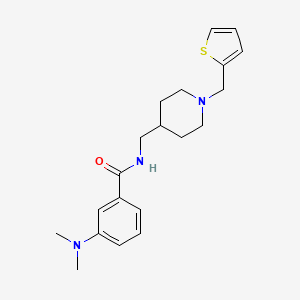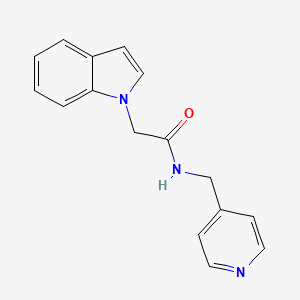![molecular formula C22H20FN5O2S B2473882 2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1115279-68-9](/img/structure/B2473882.png)
2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide” is a heterocyclic compound with a triazolo-thiadiazine core. It contains a five-membered triazole ring fused with a six-membered thiadiazine ring. Triazole derivatives have attracted interest in medicinal chemistry due to their diverse pharmacological properties . The compound’s structure and functional groups suggest potential biological activity.
Molecular Structure Analysis
The molecular formula of this compound is C2H3N3. It contains two carbon and three nitrogen atoms. The structure should be analyzed using X-ray crystallography or other techniques to determine its exact arrangement and conformation .
Chemical Reactions Analysis
The compound’s reactivity and chemical reactions can be studied through experimental methods. IR spectroscopy, NMR, and other techniques can provide insights into functional groups and bond interactions .
Physical And Chemical Properties Analysis
Experimental data on melting point, solubility, and spectral properties (IR, NMR) would provide information about its physical and chemical characteristics .
Wissenschaftliche Forschungsanwendungen
Medicine and Healthcare
Compounds with similar structures have been used to develop new drugs, medical treatments, and vaccines . They are also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical devices .
Molecular Spectroscopy
Molecular spectroscopy is a technique used in chemical and biological sciences for the investigation of molecular structures and dynamics . Compounds like CHEMBL4589497 could potentially be used in this field for various applications, such as the study of molecular interactions and the identification of unknown substances .
Chemical Education
Modern scientific and technological means like virtual experiments and interactive simulation software can be used to stimulate students’ interest in learning about complex chemical compounds like CHEMBL4589497 .
Anticancer Research
Compounds with similar structures have shown diverse pharmacological activities, including anticancer properties . They could potentially be used in the development of new anticancer drugs .
Antimicrobial Research
Similar compounds have also shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Research
These compounds could potentially be used in the development of new analgesic and anti-inflammatory drugs .
Antioxidant Research
Compounds with similar structures have shown antioxidant properties, which could be beneficial in the prevention of diseases caused by oxidative stress .
Antiviral Research
These compounds could potentially be used in the development of new antiviral drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-9-14(2)21(15(3)10-13)24-19(29)12-27-22(30)28-18(25-27)7-8-20(26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQIXUBWZBCZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)




![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

